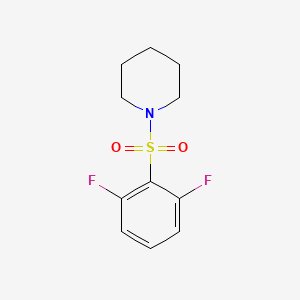

1-(2,6-Difluorophenyl)sulfonylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NO2S |

|---|---|

Molecular Weight |

261.29 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)sulfonylpiperidine |

InChI |

InChI=1S/C11H13F2NO2S/c12-9-5-4-6-10(13)11(9)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |

InChI Key |

YALMLLPHQGDYEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 1 2,6 Difluorophenyl Sulfonylpiperidine

Strategies for the Chemical Synthesis of 1-(2,6-Difluorophenyl)sulfonylpiperidine and Related Analogues

The chemical synthesis of this compound typically involves the formation of a sulfonamide bond between a sulfonyl group and a secondary amine. This is a well-established transformation in organic chemistry, and its application to the synthesis of the title compound and its analogues is discussed herein.

The primary precursors for the synthesis of this compound are 2,6-difluorophenyl)sulfonyl chloride and piperidine (B6355638).

Synthesis of 2,6-Difluorophenyl)sulfonyl chloride: This precursor can be prepared from 1,3-difluorobenzene (B1663923). The synthesis involves the sulfonation of 1,3-difluorobenzene to produce 2,6-difluorobenzenesulfonic acid, followed by chlorination, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired 2,6-difluorophenyl)sulfonyl chloride.

Piperidine: Piperidine is a commercially available heterocyclic amine and is typically used as a starting material without further modification.

The general synthetic approach involves the reaction of 2,6-difluorophenyl)sulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a standard method for forming sulfonamides. mdpi.com Derivatization approaches to create related analogues could involve using substituted piperidines or different substituted phenylsulfonyl chlorides.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for sulfonamide synthesis. mdpi.comresearchgate.net The ideal solvent should dissolve the reactants and be inert to the reaction conditions.

Base: A base is required to scavenge the HCl generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, as well as inorganic bases like potassium carbonate (K₂CO₃). The choice of base can affect the reaction rate and the formation of side products.

Temperature: The reaction is often carried out at room temperature, although gentle heating or cooling may be necessary to control the reaction rate and minimize side reactions. nih.gov

Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting materials, which can be tracked using techniques like thin-layer chromatography (TLC).

A typical laboratory-scale synthesis might involve dissolving piperidine in dichloromethane, followed by the slow addition of 2,6-difluorophenyl)sulfonyl chloride in the presence of triethylamine at room temperature. After stirring for a specified period, the reaction mixture would be worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

The following table summarizes typical reaction conditions that could be optimized for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile |

| Base | Triethylamine (TEA) | Pyridine | Potassium Carbonate |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C |

| Reaction Time | 2-4 hours | 6-8 hours | 12 hours |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The structural elucidation and confirmation of the purity of this compound are accomplished using a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the protons on the piperidine ring and the aromatic protons of the difluorophenyl group.

¹³C NMR: This method identifies the different carbon environments in the molecule.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for confirming their presence and chemical environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include those for the S=O stretches of the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and C-F stretches.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound, which can be compared with the calculated values for the proposed structure to confirm its elemental composition. mdpi.com

The following table outlines the expected analytical data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic and piperidine protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the difluorophenyl and piperidine rings. |

| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₁H₁₃F₂NO₂S. |

| IR Spectroscopy | Characteristic absorption bands for S=O and C-F bonds. |

| Elemental Analysis | %C, %H, %N, and %S values consistent with the molecular formula C₁₁H₁₃F₂NO₂S. |

Molecular Design and Structure Activity Relationship Sar Studies of 1 2,6 Difluorophenyl Sulfonylpiperidine Analogues

Rational Design Principles for Modulating Biological Activity

The rational design of 1-(2,6-difluorophenyl)sulfonylpiperidine analogues is predicated on a deep understanding of the interplay between molecular structure and biological function. nih.govmdpi.comresearchgate.netresearchgate.net A key principle revolves around the strategic modification of the core scaffold to enhance interactions with the intended biological target while minimizing off-target effects. The piperidine (B6355638) ring, a common motif in pharmacologically active compounds, provides a versatile anchor point for introducing various substituents. nih.govwho.int

The design process often begins with the identification of a lead compound, which is then systematically modified to probe the chemical space around the core structure. The introduction of the 2,6-difluoro substitution on the phenyl ring is a deliberate design choice. The fluorine atoms can significantly alter the electronic properties of the aromatic ring and can participate in hydrogen bonding or other non-covalent interactions with the target protein. Furthermore, fluorination can enhance metabolic stability and improve pharmacokinetic properties.

Computational methods, such as pharmacophore modeling and molecular docking, play a crucial role in the rational design process. researchgate.netnih.gov These techniques allow researchers to visualize the binding of analogues to the active site of a target protein and to predict how different structural modifications will affect binding affinity. This in-silico approach helps to prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process.

Analysis of Positional and Substituent Effects on Target Affinity and Selectivity

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings. nih.govwho.intnih.gov Structure-activity relationship (SAR) studies have revealed that even minor modifications can lead to significant changes in target affinity and selectivity.

Substitutions on the Piperidine Ring: The piperidine moiety offers multiple positions for substitution, allowing for a wide range of structural diversity. Modifications at the nitrogen atom or at other positions on the ring can be used to introduce new functional groups that can form additional interactions with the target. For example, the incorporation of basic or acidic groups can lead to the formation of salt bridges, while hydrophobic substituents can engage in van der Waals interactions. The stereochemistry of these substituents can also be a critical determinant of activity, as biological targets are often chiral and will preferentially bind to one enantiomer over the other.

The following table summarizes the general effects of different substituents on the biological activity of arylsulfonylpiperidine analogues, based on findings from related chemical series.

| Moiety | Position of Substitution | Type of Substituent | General Effect on Activity |

| Phenyl Ring | Ortho, Meta, Para | Electron-withdrawing (e.g., -Cl, -CF3) | Can enhance potency by altering electronic interactions. |

| Phenyl Ring | Ortho, Meta, Para | Electron-donating (e.g., -OCH3, -CH3) | May increase or decrease activity depending on the target. |

| Piperidine Ring | N1 | Alkyl, Aryl, Heterocyclic groups | Significantly influences target affinity and selectivity. |

| Piperidine Ring | C2, C3, C4 | Polar groups (e.g., -OH, -NH2) | Can introduce new hydrogen bonding interactions. |

| Piperidine Ring | C2, C3, C4 | Non-polar groups (e.g., alkyl, cycloalkyl) | Can enhance hydrophobic interactions with the target. |

Identification of Key Pharmacophoric Elements within the Sulfonylpiperidine Moiety

Pharmacophore modeling is a powerful tool for identifying the key structural features that are essential for the biological activity of a series of compounds. researchgate.net For this compound analogues, the sulfonylpiperidine moiety constitutes a critical part of the pharmacophore.

The key pharmacophoric elements within this moiety typically include:

A Hydrogen Bond Acceptor: The sulfonyl group (SO2) is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in the active site of the target protein.

A Hydrophobic Feature: The piperidine ring itself provides a hydrophobic scaffold that can interact with non-polar regions of the active site.

A Defined Three-Dimensional Arrangement: The spatial orientation of the phenyl ring, the sulfonyl group, and the piperidine ring is critical for optimal binding. The conformational flexibility of the piperidine ring allows it to adopt the most favorable conformation for binding.

The 2,6-difluorophenyl group also contributes significantly to the pharmacophore. The fluorine atoms can act as weak hydrogen bond acceptors and can also participate in halogen bonding interactions. The aromatic ring itself can engage in π-π stacking or other aromatic interactions with the target.

Mechanistic Insights into Structure-Activity Relationships for Potency Optimization

A thorough understanding of the mechanistic basis of SAR is essential for the rational optimization of lead compounds. mdpi.com For this compound analogues, potency can be optimized by systematically modifying the structure to enhance its interactions with the target.

One common strategy for potency optimization is to introduce substituents that can form additional hydrogen bonds or other favorable interactions with the active site. For example, the addition of a hydroxyl or amino group to the piperidine ring can provide a new hydrogen bond donor or acceptor.

Another approach is to modify the hydrophobic properties of the molecule to improve its binding to non-polar pockets in the active site. This can be achieved by adding alkyl or other hydrophobic groups to the piperidine ring or by modifying the substitution pattern on the phenyl ring.

The electronic properties of the molecule can also be fine-tuned to optimize its activity. The introduction of electron-withdrawing groups on the phenyl ring can increase the acidity of the sulfonamide proton, which may be important for certain interactions with the target.

The following table provides hypothetical examples of how specific structural modifications could be used to optimize the potency of a lead compound in this series.

| Modification | Rationale | Expected Outcome |

| Addition of a hydroxyl group to the piperidine ring | Introduce a new hydrogen bond donor/acceptor | Increased binding affinity |

| Replacement of a methyl group with a trifluoromethyl group | Increase hydrophobicity and introduce a potential halogen bond donor | Enhanced binding to a hydrophobic pocket |

| Introduction of a basic amine on the piperidine ring | Form a salt bridge with an acidic residue in the active site | Improved potency and selectivity |

Computational and Theoretical Chemistry Investigations of 1 2,6 Difluorophenyl Sulfonylpiperidine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic charge distribution, and orbital energies, which collectively define the compound's stability and reactivity. While specific quantum chemical studies focused exclusively on 1-(2,6-Difluorophenyl)sulfonylpiperidine are not extensively available in public literature, a detailed analysis of its structural analogues provides a strong predictive framework for its behavior.

For instance, a comprehensive study on a similar compound, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), reveals key structural and electronic features likely shared with the target molecule. nanobioletters.com In that analysis, the geometry was optimized, and it was determined that the piperidine (B6355638) ring adopts its most stable chair conformation. nanobioletters.com This conformation is typical for piperidine derivatives due to the minimization of angular and torsional strain. nanobioletters.comresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nanobioletters.com It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nanobioletters.comthebiogrid.org DFT methods calculate the total energy of a molecule based on its electron density, which simplifies the complex many-electron problem described by the Schrödinger equation. thebiogrid.org

The application of DFT allows for the precise calculation of various molecular properties:

Optimized Geometries: Determining the lowest energy three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions through tools like Molecular Electrostatic Potential (MEP) maps. jddtonline.inforesearchgate.net

Orbital Energies: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of molecular stability. nanobioletters.comjddtonline.info

Spectroscopic Properties: Predicting vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis) that can be compared with experimental data for structural validation. nih.gov

In studies of related aryl sulfonyl piperazine (B1678402) and piperidine derivatives, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been effectively used to perform these calculations, yielding reliable insights into molecular structure and reactivity. nanobioletters.comjddtonline.info

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the key conformational features are the orientation of the difluorophenyl group relative to the piperidine ring and the puckering of the piperidine ring itself.

Studies on N-substituted piperidines consistently show that the piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. nanobioletters.comnih.gov The substituent on the nitrogen atom can adopt either an axial or equatorial position, with the equatorial position generally being more stable. However, the energetic landscape can be influenced by other factors, including intramolecular interactions and allylic strain. nih.govnih.gov For related piperidine derivatives, DFT calculations have been employed to optimize the geometry and confirm the chair form as the most stable conformation. nanobioletters.com The analysis of torsional angles, bond angles, and bond lengths from these calculations provides a detailed picture of the molecule's preferred shape. nanobioletters.com

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| S1-O1 | 1.432 | O1-S1-O2 | 121.01 |

| S1-N2 | 1.671 | O1-S1-N2 | 107.67 |

| S1-C1 | 1.779 | N2-S1-C1 | 106.32 |

| N2-C7 | 1.478 | S1-N2-C7 | 117.85 |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. The process involves predicting the ligand's conformation within the protein's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netwestmont.edu

The primary goal of molecular docking is to accurately predict the geometry of the ligand-receptor complex. nih.gov The algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on a force field. The resulting poses are then ranked, with the lowest energy pose typically representing the most likely binding mode.

For a compound like this compound, docking studies would involve:

Preparation of the Protein Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. nih.gov

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry to find a low-energy conformation.

Docking Simulation: Using software like AutoDock or Discovery Studio to place the ligand into the defined active site of the receptor and evaluate potential binding poses. researchgate.netmdpi.com

The accuracy of the prediction is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose, if available.

Once a binding pose is predicted, the specific intermolecular interactions that stabilize the complex are analyzed. These interactions are critical for binding affinity and selectivity. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). westmont.edu

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, such as the phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Valine, Leucine). westmont.edu

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Pi-Interactions: Such as π-π stacking between aromatic rings.

Docking programs provide a score that estimates the binding free energy (ΔG), with more negative values indicating stronger binding. In studies of similar sulfonyl piperidine analogues targeting Coagulation Factor X, docking scores have been reported in the range of -7.7 to -10.4 kcal/mol, indicating strong interactions with the active site. researchgate.net Similarly, docking of fluorinated sulfonamides against dihydrofolate reductase (DHFR) has yielded binding energies around -8.4 kcal/mol. westmont.edu

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Sulfonyl Piperidine Analogue | Coagulation Factor X (1FJS) | -10.4 | (Not specified) | researchgate.net |

| Fluorinated Heterocyclic Sulfonamide | Wt PfDHFR | -9.7 | (Not specified) | westmont.edu |

| Pyridazinone Derivative | SARS-CoV-2 Main Protease (5R82) | -7.6 | GLN 189, GLU 166, THR 25 | mdpi.com |

Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the complex and the stability of the binding interactions. mdpi.comdntb.gov.ua

An MD simulation of the this compound-protein complex would reveal:

Conformational Stability: By monitoring the RMSD of the ligand and protein backbone over the simulation time (typically nanoseconds to microseconds), researchers can assess whether the initial docked pose is stable. mdpi.com

Interaction Stability: The persistence of key intermolecular interactions, such as hydrogen bonds, can be tracked throughout the simulation to determine their importance for binding.

Solvent Effects: MD simulations are typically run in an explicit solvent (water), allowing for a more realistic representation of the biological environment and its impact on the complex.

Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular recognition, complementing the static picture from docking studies. mdpi.comnih.gov

Characterization of Conformational Flexibility and Time-Dependent Interactions

The conformational landscape of this compound is primarily dictated by the interplay of its constituent fragments: the piperidine ring and the 2,6-difluorophenylsulfonyl group. Computational studies on analogous structures provide a robust framework for understanding the molecule's flexibility and dynamic behavior.

The 2,6-difluoro substitution on the phenyl ring introduces significant conformational constraints. nih.govnih.gov The fluorine atoms exert a steric and electronic influence that restricts the rotation of the phenyl ring around the sulfur-carbon bond. nih.gov This restricted rotation, or torsional barrier, can lead to a more defined and rigid orientation of the phenyl ring relative to the rest of the molecule. Computational analyses, such as relaxed potential energy surface scans, are instrumental in quantifying this rotational barrier and identifying the lowest energy conformations. nih.gov

Time-dependent density functional theory (TD-DFT) is a powerful computational method for investigating the electronic transitions and excited-state properties of molecules, which are fundamental to understanding their interactions with light and other time-dependent phenomena. nih.govnih.gov For a molecule like this compound, TD-DFT calculations could elucidate its absorption and emission spectra, providing insights into its potential as a fluorescent probe or its susceptibility to photodegradation. nih.govresearchgate.net Such studies would involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to determine the electronic band gap, a key factor in the molecule's reactivity and electronic properties. researchgate.net

Molecular dynamics (MD) simulations can further complement these static computational methods by providing a dynamic picture of the molecule's conformational flexibility and its interactions with its environment over time. mdpi.comnih.govdntb.gov.ua By simulating the motion of the atoms, MD can reveal the accessible conformational states and the transitions between them, offering a more complete understanding of the molecule's dynamic behavior in solution. nih.govbohrium.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (Excluding Toxicity Profiles)

Computational, or in silico, methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and drug-likeness properties of new chemical entities, thereby helping to prioritize candidates for further development. longdom.orgresearchgate.netmdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling

ADME properties determine the bioavailability and therapeutic efficacy of a drug candidate. longdom.org Computational ADME models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict these properties based on the molecule's structure. researchgate.netnih.gov

For this compound, its ADME profile can be predicted as follows:

Absorption: The molecule's moderate size and lipophilicity suggest it is likely to have good oral absorption. ingentaconnect.com Predictive models for gastrointestinal absorption often rely on parameters like lipophilicity (LogP), polar surface area (PSA), and the number of rotatable bonds. researchgate.net

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The predicted lipophilicity of this compound would suggest a reasonable distribution into tissues.

Metabolism: The metabolic fate of a drug is largely determined by its interactions with cytochrome P450 (CYP) enzymes. longdom.org Sulfonamides can be susceptible to metabolism, and in silico models can predict which CYP isoforms are likely to metabolize the compound. nih.gov The presence of the difluorophenyl group may influence its metabolic stability.

Excretion: The route and rate of excretion are predicted based on the molecule's physicochemical properties. More water-soluble compounds are typically excreted renally. longdom.org

Computational Assessment of Drug-Likeness Parameters

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. bionity.com Several rule-based filters have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being the most widely recognized. wikipedia.orgbionity.comdrugbank.comlindushealth.comtiu.edu.iq

Lipinski's Rule of Five states that an orally active drug is likely to have:

A molecular weight of less than 500 Daltons. wikipedia.org

An octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

The calculated drug-likeness parameters for this compound are presented in the table below.

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight (g/mol) | 275.32 | Compliant (<500) |

| Calculated log P | 2.5-3.0 (estimated) | Compliant (≤5) |

| Hydrogen Bond Donors | 0 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 2 (the two oxygen atoms of the sulfonyl group) | Compliant (≤10) |

Based on these parameters, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. researchgate.netbenthamdirect.comresearchgate.net Other drug-likeness rules, such as Veber's rules (related to rotatable bonds and polar surface area), could also be applied for a more comprehensive assessment. drugbank.com

In Vitro Biological Activity and Target Engagement Studies of 1 2,6 Difluorophenyl Sulfonylpiperidine

Enzyme Inhibition Assays

No published studies were located that profiled the inhibitory activity of 1-(2,6-Difluorophenyl)sulfonylpiperidine against the specified enzymes.

Human Spindle Elongation Protein (HSET) Inhibition Profiling

There is no available data on the inhibitory effects of this compound on the Human Spindle Elongation Protein (HSET).

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Information regarding the potential for this compound to inhibit soluble Epoxide Hydrolase (sEH) or Fatty Acid Amide Hydrolase (FAAH) is not present in the reviewed scientific literature. While inhibitors of sEH and FAAH are of significant research interest for their potential therapeutic effects in pain and inflammation, studies specifically naming this compound have not been identified.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Potential

The inhibitory potential of this compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes critical in cholinergic neurotransmission, has not been reported in published research.

Janus Kinase (JAK) Enzyme Inhibition

There are no findings available that describe the activity of this compound as an inhibitor of the Janus Kinase (JAK) family of enzymes. JAK inhibitors are a class of drugs investigated for inflammatory and autoimmune diseases, but this specific compound is not mentioned in that context in the available literature.

Receptor Antagonism and Agonism Studies

No data could be retrieved concerning the interaction of this compound with neurotransmitter receptors.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Ligand Binding and Functional Characterization

The affinity of this compound for serotonin receptors, such as the 5-HT2A receptor, and its functional characterization as a potential agonist or antagonist have not been documented in scientific literature.

Cellular Mechanism of Action Investigations (Excluding Human Clinical Data)

Investigations into the cellular mechanisms of action for novel chemical entities are foundational to understanding their therapeutic potential. These in vitro studies provide critical insights into how a compound interacts with biological systems at a cellular and molecular level. For the compound this compound, a comprehensive evaluation of its biological activities has been undertaken through various established models. The following sections detail the findings from these investigations, focusing on its potential anti-angiogenic, DNA-interacting, antiproliferative, and neuroprotective properties.

The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized in vivo model for studying angiogenesis, the formation of new blood vessels. nih.govnih.gov This model is advantageous due to its cost-effectiveness, rapid timeline, and its ability to bridge the gap between in vitro cell culture and more complex animal experimentation. nih.govmdpi.com The CAM is a highly vascularized extraembryonic membrane of the chick embryo, making it an ideal platform for observing the effects of compounds on blood vessel growth. nih.govnih.gov In a typical assay, a test substance is applied to the CAM, and its effect on the growth, density, and morphology of the blood vessels is observed and quantified. nih.gov This model is frequently used to screen for both pro-angiogenic and anti-angiogenic agents, the latter being of significant interest in cancer research. nih.govehu.eusmdpi.com

A thorough review of available scientific literature reveals no specific studies that have evaluated the anti-angiogenic activity of this compound using the CAM model. While the CAM assay is a robust method for assessing angiogenesis nih.govmdpi.com, research detailing the application of this specific compound to the model has not been published.

The ability of a compound to interact with and cleave DNA is a significant area of investigation, particularly in the development of anticancer agents. mdpi.com DNA cleavage agents can induce damage to the DNA structure, which can halt the replication of rapidly dividing cancer cells and lead to apoptosis (programmed cell death). mdpi.com These studies are often conducted in vitro using plasmid DNA, such as pUC19, and techniques like agarose (B213101) gel electrophoresis. nih.gov The conversion of supercoiled plasmid DNA (Form I) to a nicked, relaxed form (Form II) indicates a single-strand break, a hallmark of DNA cleavage activity. nih.gov

Despite the importance of this mechanistic pathway, there is no available research in the public domain that specifically investigates the DNA cleavage or interaction capabilities of this compound. Studies on other novel complexes have demonstrated the utility of such assays nih.govnih.gov, but data for the compound is absent.

Evaluating the antiproliferative effects of a compound against various cancer cell lines is a cornerstone of preclinical cancer research. Cell lines such as A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) are standard models used to assess the cytotoxic potential of new chemical entities. researchgate.netresearchgate.netjksus.org Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its potency. nih.govtums.ac.ir

Currently, there are no published studies detailing the antiproliferative effects of this compound on the N1E-115, A549, or MCF-7 cancer cell lines. While research on other novel compounds has shown significant antiproliferative activity in A549 and MCF-7 cells researchgate.netjksus.org, specific data for this compound is not available.

Neuroprotection refers to the preservation of neuronal structure and function. In vitro models are crucial for the initial screening of compounds with potential neuroprotective properties against neurodegenerative diseases like Parkinson's or Alzheimer's disease. mdsabstracts.orgresearchgate.net These models often involve inducing neuronal stress or damage in cell lines, such as the human neuroblastoma SH-SY5Y line, using neurotoxins. mdsabstracts.orgmagnusconferences.comresearchgate.net The ability of a test compound to mitigate this damage and improve cell viability is then assessed. magnusconferences.comnih.gov

An extensive search of scientific databases indicates a lack of research into the neuroprotective effects of this compound in in vitro cell culture models. Although other novel arylpiperazine-sulphonamides have demonstrated encouraging neuroprotective properties in such models mdsabstracts.org, no specific data exists for this compound.

Exploration of Broad Spectrum Biological Activities

Beyond targeted mechanistic studies, the exploration of a compound's broader biological activities, such as its effects on microorganisms, can reveal additional therapeutic potential.

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the search for new antimicrobial agents. nih.govmdpi.com The antimicrobial activity of a compound is typically evaluated in vitro by determining its Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria and fungi. researchgate.netnih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

No specific studies evaluating the antimicrobial activity of this compound have been found in the reviewed literature. While derivatives of naphthyridine and piperidine (B6355638) have shown antimicrobial effects in other studies nih.govmdpi.com, data for this particular compound is not available.

Anticonvulsant Property Assessment

The anticonvulsant potential of this compound, also identified as AND-1432, has been evaluated through in vitro neuroprotection assays. nih.gov These studies are crucial in the early assessment of a compound's potential to counteract neuronal damage associated with seizure activity. Severe seizures can lead to excitotoxicity and oxidative stress, causing progressive damage and death of neurons. nih.gov Therefore, a compound's ability to protect neurons from such insults in a laboratory setting is a key indicator of its potential anticonvulsant efficacy.

Detailed research findings from in vitro studies on hippocampal cultures have demonstrated the neuroprotective capabilities of this compound. nih.gov The compound was assessed for its ability to prevent cell death and maintain neuronal viability following exposure to neurotoxic agents like glutamate (B1630785) and hydrogen peroxide. The assessment utilized methods such as measuring Carboxyfluorescein diacetate (CFDA) and Propidium Iodide (PI) to quantify neuronal viability and cell death, respectively. nih.gov

The research revealed that this compound (AND-1432) exhibited significant neuroprotective effects, showing activity at nanomolar concentrations. Its performance was comparable to other potent analogs, indicating that the 2,6-difluoro substitution on the phenyl ring is favorable for this activity. nih.gov The compound's efficacy in protecting against both glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress suggests a robust neuroprotective profile. nih.gov

The table below summarizes the in vitro neuroprotective data for this compound (AND-1432) and selected comparator compounds. nih.gov The values represent the concentration of the compound required to achieve neuroprotection.

Table 1: In Vitro Neuroprotection Against Glutamate and Hydrogen Peroxide Toxicity

| Compound ID | Aryl Group | CFDA Glutamate | PI Glutamate | CFDA HP | PI HP |

|---|---|---|---|---|---|

| AND-1432 | 2,6-difluorophenyl | 0.1 nM | 0.4 nM | 0.02 nM | 0.01 nM |

| AND-302 | 2-fluorophenyl | 0.07 nM | 0.13 nM | 3 nM | 0.09 nM |

| AND-381 | phenyl | 0.01 nM | 0.01 nM | 0.01 nM | 0.01 nM |

| AND-383 | 2-chlorophenyl | 1 nM | 6 nM | 0.02 nM | 0.05 nM |

| AND-1433 | 2,5-difluorophenyl | 30 μM | 50 μM | 7 μM | 6 nM |

| AND-1434 | 2,3-difluorophenyl | 11 μM | 20 μM | 2 nM | 5 nM |

Data sourced from a study on small-molecule anticonvulsant agents. nih.gov CFDA (Carboxyfluorescein diacetate) measures neuronal viability, while PI (Propidium Iodide) measures cell death. HP stands for Hydrogen Peroxide.

The data indicates that the specific placement of halogen atoms on the phenyl ring significantly influences neuroprotective activity. While the 2,6-difluoro analog (AND-1432) demonstrated potent neuroprotection, other di-halogenated analogs with different substitution patterns (e.g., 2,5-difluoro, 2,4-difluoro) showed a significant loss of this protective action. nih.gov This highlights a distinct structure-activity relationship for this class of compounds in the context of in vitro neuroprotection as a measure of anticonvulsant potential.

Future Perspectives and Research Directions for 1 2,6 Difluorophenyl Sulfonylpiperidine

Strategies for Further Optimization of Biological Performance and Selectivity

The optimization of the biological performance and selectivity of 1-(2,6-difluorophenyl)sulfonylpiperidine is a key area for future research. One promising strategy involves the modification of the N-sulfonylpiperidine moiety to enhance its interaction with target proteins. acs.org Structural modifications to the piperidine (B6355638) ring, such as the introduction of various substituents, can also be explored to improve potency and selectivity.

Furthermore, a deeper understanding of the structure-activity relationship (SAR) is crucial. Systematic modifications of the 2,6-difluorophenyl group, for instance, by altering the substitution pattern or replacing it with other aromatic systems, could lead to compounds with improved biological profiles. The overarching goal is to fine-tune the molecule's properties to maximize its therapeutic effects while minimizing off-target interactions.

Development of Novel Analogues with Enhanced Potency and Target Specificity

The development of novel analogues of this compound with enhanced potency and target specificity is a promising avenue for future research. One approach is the synthesis of hybrid molecules that combine the sulfonylpiperidine scaffold with other pharmacologically active moieties. This strategy has been successfully employed in the development of other therapeutic agents and could lead to the discovery of new compounds with unique mechanisms of action.

For example, novel sulfonamide derivatives have been synthesized that show promise as antimicrobial agents. nih.gov Similarly, new piperidine-based analogues have been designed and synthesized with the aim of developing medications for substance abuse and neurological disorders. johnshopkins.eduresearchgate.net These examples highlight the potential for creating a diverse library of this compound analogues with a wide range of biological activities. The synthesis and evaluation of these new compounds will be crucial in identifying lead candidates for further development.

Integration of Advanced Computational Methodologies in Lead Optimization and Discovery

The integration of advanced computational methodologies is set to revolutionize the discovery and optimization of lead compounds based on the this compound scaffold. Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a "virtual shortcut" that can significantly reduce the time and cost of research and development. nih.govbeilstein-journals.org

Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and activity of novel analogues. nih.govopenmedicinalchemistryjournal.com These in silico methods allow for the rapid screening of large virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest probability of success. nih.gov Furthermore, computational tools can provide valuable insights into the molecular interactions between the sulfonylpiperidine derivatives and their biological targets, guiding the rational design of more potent and selective inhibitors.

Table 1: Key Computational Methodologies in Drug Discovery

| Methodology | Description | Application in Sulfonylpiperidine Research |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To understand the binding mode of this compound derivatives to their targets and guide the design of analogues with improved affinity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To develop a pharmacophore model for the target of interest and use it to screen for new sulfonylpiperidine-based compounds with similar features. |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | To build predictive models that can estimate the activity of unsynthesized this compound analogues. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | To identify novel sulfonylpiperidine derivatives with desired biological activities from vast chemical databases. openmedicinalchemistryjournal.com |

Exploration of New Therapeutic Applications and Biological Pathways for Sulfonylpiperidine Derivatives

The exploration of new therapeutic applications for sulfonylpiperidine derivatives is a fertile ground for future research. The piperidine nucleus is a common feature in many pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.net Sulfonamide derivatives, in general, are also known for their diverse pharmacological properties. mdpi.com

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents, specifically as VEGFR-2 inhibitors. acs.org Additionally, novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net These findings suggest that this compound and its analogues could be investigated for their potential in treating a variety of diseases. Future research should focus on screening these compounds against a broad range of biological targets and in various disease models to uncover new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(2,6-Difluorophenyl)sulfonylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation of the piperidine ring. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .

- Temperature control : Heating (~80–100°C) promotes complete conversion but requires monitoring to avoid decomposition .

- Purification : Column chromatography or recrystallization is essential to isolate the sulfonylpiperidine derivative, with purity verified via HPLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures separation of isomers and impurities .

- Spectroscopy : NMR resolves fluorine environments, while NMR confirms piperidine ring substitution patterns .

- Mass spectrometry : High-resolution MS validates molecular formula and detects sulfonation byproducts .

Q. What safety protocols are critical when handling fluorinated piperidine derivatives like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated aromatic compounds may release volatile byproducts .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory due to potential irritancy .

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction parameters for this compound synthesis?

- Methodological Answer :

- Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent ratio, temperature) affecting yield .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. purity) to identify optimal conditions .

- Computational integration : Pair DOE with quantum chemical calculations (e.g., transition state analysis) to predict reactivity trends and reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Structural analogs : Compare with derivatives like 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride to isolate the impact of sulfonyl vs. methyl substituents on target binding .

- Assay standardization : Validate biological assays (e.g., receptor binding) using positive controls and replicate experiments to account for batch-to-batch variability .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent residues in samples) that may skew activity results .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for sulfonyl group participation in nucleophilic attacks or radical intermediates .

- Machine learning : Train models on existing piperidine reaction datasets to predict regioselectivity in fluorinated systems .

- Docking studies : Map electrostatic potential surfaces to anticipate interactions with biological targets (e.g., enzymes or receptors) .

Q. What engineering challenges arise when scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Reactor design : Continuous-flow systems minimize thermal gradients and improve mixing for exothermic sulfonylation steps .

- Separation technologies : Optimize membrane filtration or centrifugal partitioning chromatography for large-scale purification .

- Process control : Implement real-time monitoring (e.g., in-line FTIR) to detect deviations in reaction progression during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.